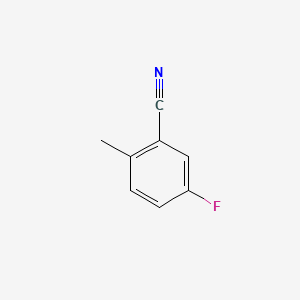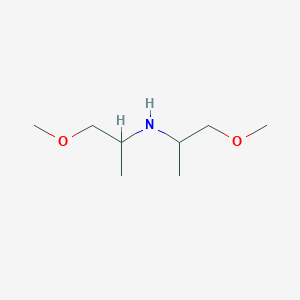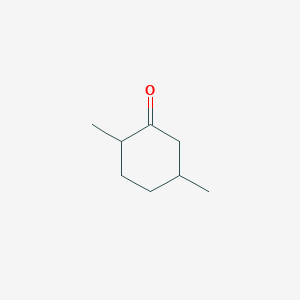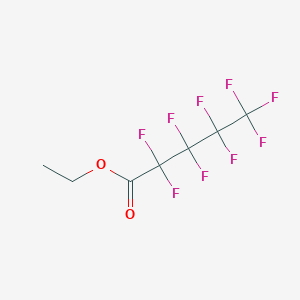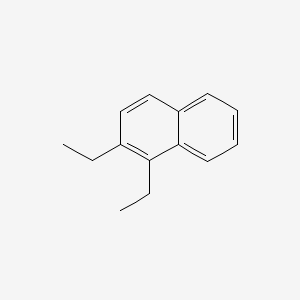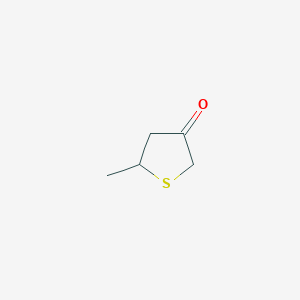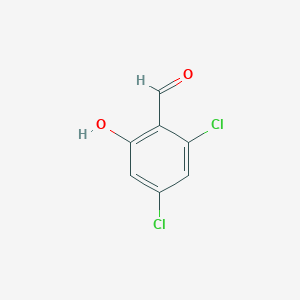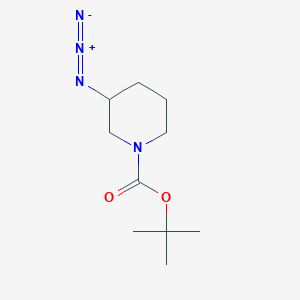
Tert-butyl 3-azidopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-azidopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N4O2. It has a molecular weight of 226.28 g/mol. The compound is sold by various chemical suppliers for research purposes .
Molecular Structure Analysis
The compound’s SMILES string is [N-]=[N+]=NCC1CN(CCC1)C(OC©©C)=O . This notation provides a way to describe the structure of chemical species using short ASCII strings.Physical And Chemical Properties Analysis
Tert-butyl 3-azidopiperidine-1-carboxylate is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
Synthesis of Bioactive Molecules
Tert-butyl 3-azidopiperidine-1-carboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its azide group can undergo various transformations, leading to the creation of a wide range of compounds with potential biological activities. For instance, it can be used to synthesize substituted piperidines, which are a common motif in medicinal chemistry .
Click Chemistry Applications
The azide functionality of Tert-butyl 3-azidopiperidine-1-carboxylate makes it an ideal candidate for click chemistry reactions. These reactions are widely used for creating new chemical entities with high specificity and yield. This compound can be used to attach various alkyne-tagged biomolecules, facilitating the study of biological processes .
Development of Pharmaceutical Agents
This compound serves as a precursor for the development of pharmaceutical agents. The structural flexibility provided by the tert-butyl and azide groups allows for the generation of diverse pharmacophores. These agents can be optimized for drug discovery programs targeting a range of diseases .
Material Science
In material science, Tert-butyl 3-azidopiperidine-1-carboxylate can be used to modify the surface properties of materials. The azide group can be transformed into various functional groups that can interact with different substrates, leading to the development of novel materials with specific characteristics .
Peptide and Protein Modification
The compound is also useful in peptide and protein modification. The azide group can react with alkynes present on amino acids or proteins in the presence of a catalyst, allowing for the site-specific labeling or modification of these biomolecules .
Agricultural Chemistry
In agricultural chemistry, Tert-butyl 3-azidopiperidine-1-carboxylate can be utilized to synthesize compounds that act as growth regulators or pesticides. The piperidine ring is a common scaffold in many agrochemicals, and the azide functionality provides a versatile handle for further derivatization .
Future Directions
The future directions of research involving Tert-butyl 3-azidopiperidine-1-carboxylate are not clear from the available information. As a research chemical, it may be used in the synthesis of other compounds or in various chemical reactions. Further studies are needed to explore its potential applications .
properties
IUPAC Name |
tert-butyl 3-azidopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEDNWKXANROGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338223 | |
| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-azidopiperidine-1-carboxylate | |
CAS RN |
129888-61-5 | |
| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



